molecular formula C20H17NO7S B3601141 Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate

Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate

Cat. No.: B3601141
M. Wt: 415.4 g/mol
InChI Key: VHLIGCVRFWYDKJ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran core, followed by the introduction of the sulfamoyl group and the esterification of the carboxylate group. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

  • Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate
  • 5-[(Z)-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4

These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-methyl-5-[(1-oxo-3H-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7S/c1-3-26-20(23)18-11(2)16-9-14(5-7-17(16)28-18)29(24,25)21-13-4-6-15-12(8-13)10-27-19(15)22/h4-9,21H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLIGCVRFWYDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)C(=O)OC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate
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Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate
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Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate
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Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate
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Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate
Reactant of Route 6
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Ethyl 3-methyl-5-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)sulfamoyl]-1-benzofuran-2-carboxylate

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